2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
130234-70-7 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-hydroxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H8N2O2S/c13-8-4-2-1-3-7(8)9(14)12-10-11-5-6-15-10/h1-6,13H,(H,11,12,14) |
InChI Key |
WTKFNNVZPKSJBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Hydroxy N 1,3 Thiazol 2 Yl Benzamide and Its Analogues
Established Synthetic Pathways for the Core Structure
The fundamental structure of 2-hydroxy-N-(1,3-thiazol-2-yl)benzamide can be assembled through several established synthetic routes. These methods primarily involve the formation of the crucial amide bond and the construction of the thiazole (B1198619) ring.
Condensation Reactions for Amide Bond Formation
The creation of the amide linkage between a salicylic (B10762653) acid derivative and a 2-aminothiazole (B372263) moiety is a cornerstone of the synthesis. A common method involves the direct reaction of 2-fluorobenzoyl chloride with 2-aminothiazole in the presence of a base like triethylamine (B128534) under mild conditions. researchgate.net This approach offers a straightforward route to the N-(1,3-thiazol-2-yl)benzamide core.
Another strategy utilizes benzoyl cyanide, which reacts with 2-aminothiazole upon stirring at a moderately elevated temperature (323 K) without a solvent to yield N-(1,3-thiazol-2-yl)benzamide. nih.gov This solvent-free method can be advantageous in terms of efficiency and reduced environmental impact. The use of microwave radiation has also been explored as an alternative energy source for this type of benzoylation reaction. nih.gov
Acid-catalyzed condensation reactions are also employed. For instance, the condensation of benzamide (B126) with glyoxal (B1671930) in the presence of an acid catalyst can lead to a variety of products, demonstrating the reactivity of the amide group. nih.gov While not a direct synthesis of the target compound, this illustrates a fundamental reaction type in amide chemistry.
Cyclization Reactions for Thiazole Ring Construction
The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. nih.gov In the context of synthesizing analogues, a thioamide intermediate can be reacted with an appropriate α-haloketone to form the desired 4-substituted-1,3-thiazole derivative. nih.gov
An alternative approach involves the reaction of 5-(bromoacetyl)salicylamide (B144633) with various thio-compounds. For example, reacting it with thiourea (B124793), thioformamide, or thioalkylamides in absolute ethanol (B145695) leads to the formation of 2-hydroxy-5-(2-substituted-1,3-thiazol-5-yl)benzamides. nih.govresearchgate.net This method directly incorporates the thiazole ring onto a pre-existing salicylamide (B354443) scaffold.
More recent developments include iodine/tert-butyl hydroperoxide (TBHP)-mediated tandem cyclization and oxidation reactions. This method allows for the efficient synthesis of 2-substituted thiazoles from cysteine esters and 2-aminobenzenethiols, providing a one-pot sequence for ring formation. nih.gov
Multi-step Synthetic Protocols for Complex Analogues
The synthesis of more complex analogues often requires multi-step protocols. For instance, a series of novel 2-(2-hydrazinyl)-1,3-thiazole derivatives were synthesized through a two-step process. nih.gov This involved the classical condensation of a ketone derivative with thiosemicarbazide, followed by heterocyclization with α-halocarbonyl compounds. nih.gov
Another multi-step approach begins with the O-alkylation of a phenol, followed by a thionation process using Lawesson's reagent, and then a Hantzsch condensation to yield 4-phenyl-1,3-thiazole derivatives. nih.gov Such multi-step sequences allow for the systematic introduction of various substituents and functional groups, enabling the exploration of structure-activity relationships.
Strategies for Enhancing Reaction Yields and Efficiency
Optimizing reaction conditions is crucial for improving the yield and efficiency of synthetic processes. For the synthesis of thiazolium precatalysts, which are related to the thiazole core, it was found that isolating the intermediate dithiocarbamates can significantly increase the yield of the corresponding thiazolethiones derived from primary amines and carbon disulfide. chemrxiv.org
In the oxidation step of thiazolethione to a thiazolium salt, meta-chloroperbenzoic acid (m-CPBA) has been shown to be a more effective reagent than hydrogen peroxide in acetic acid in many cases, leading to better yields. chemrxiv.org The choice of solvent can also play a critical role. For example, in certain cyclization reactions, acetonitrile (B52724) (CH3CN) was identified as the optimal solvent, while others like 1,2-dichloroethane (B1671644) (DCE) resulted in poor yields. researchgate.net
Chemical Derivatization Approaches for Structural Analogue Generation
The generation of structural analogues is essential for investigating the biological properties of the lead compound. This is typically achieved through chemical derivatization of the core structure.
Modification of the Benzene (B151609) Ring
The benzene ring of the this compound scaffold is a common site for modification. Introducing various substituents on the phenyl ring allows for the exploration of electronic and steric effects on activity. nih.gov For example, a series of analogues with different substituents on the phenyl ring were synthesized to investigate their functional properties. nih.gov
One common derivatization involves the reaction of 5-(bromoacetyl) salicylamide with substituted thioureas, leading to a range of 5-(2-[(N-substituted aryl)amino]-1,3-thiazol-5-yl)2-hydroxy benzamides. nih.govresearchgate.net This allows for the introduction of a variety of aryl groups at the 2-position of the thiazole ring, which is attached to the benzene ring at the 5-position.
Furthermore, the phenolic hydroxyl group on the benzene ring can be alkylated. For instance, 2-hydroxy-5-(2-substituted-1,3-thiazol-5-yl) benzamides can be converted to their corresponding 2-alkoxybenzamide derivatives by reacting them with n-alkylbromides in the presence of a base. nih.govresearchgate.net
Interactive Data Table: Examples of Synthesized Analogues and Their Starting Materials
| Final Compound | Starting Material 1 | Starting Material 2 | Reaction Type |
| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide researchgate.net | 2-Fluorobenzoyl chloride | 2-Aminothiazole | Condensation |
| N-(1,3-Thiazol-2-yl)benzamide nih.gov | Benzoyl cyanide | 2-Aminothiazole | Condensation |
| 2-Hydroxy-5-(2-amino-1,3-thiazol-5-yl)benzamide nih.govresearchgate.net | 5-(Bromoacetyl)salicylamide | Thiourea | Cyclization |
| 2-Hydroxy-5-(1,3-thiazol-5-yl)benzamide nih.govresearchgate.net | 5-(Bromoacetyl)salicylamide | Thioformamide | Cyclization |
| 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides nih.govresearchgate.net | 2-Hydroxy-5-(2-substituted-1,3-thiazol-5-yl)benzamide | n-Alkylbromide | Alkylation |
| 4-Phenyl-1,3-thiazole derivatives nih.gov | Thioamide intermediate | α-Haloketone | Hantzsch Condensation |
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles nih.gov | Ketone derivative | Thiosemicarbazide | Condensation/Cyclization |
Modification of the Thiazole Ring
The thiazole ring is a key pharmacophore, and its substitution is a common strategy to modulate the biological activity of the parent compound. Various synthetic methods have been developed to introduce a wide range of substituents at different positions of the thiazole moiety in N-(1,3-thiazol-2-yl)benzamide analogues.
One of the most prevalent methods for synthesizing substituted 2-aminothiazoles, the precursor for the target benzamides, is the Hantzsch thiazole synthesis. This method typically involves the reaction of an α-haloketone with a thiourea or thioamide derivative. For instance, a series of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides were prepared by reacting 5-(bromoacetyl) salicylamide with various thioamides and substituted thioureas in absolute ethanol. researchgate.netnih.gov This approach allows for the introduction of substituents at the 2-position of the thiazole ring. For example, using thiourea leads to a 2-amino substituent, while substituted thioureas introduce corresponding N-substituted amino groups. researchgate.netnih.gov
Another strategy involves the direct functionalization of a pre-formed thiazole ring. For example, new dithiazole, trithiazole, and tetrathiazole derivatives have been synthesized starting from 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one. This starting material was reacted with other heterocyclic amines, such as 2-aminothiazole, to create larger, multi-ring structures. mdpi.com
Furthermore, modifications can be achieved by constructing the thiazole ring from acyclic precursors in a way that incorporates the desired substituents. A series of N-[3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides were synthesized through the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. The cyclization was accomplished by reacting with alpha-bromoacetone, generated in situ, which introduces a methyl group at the 4-position of the thiazole ring. researchgate.net Similarly, N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-benzamides were prepared via the base-catalyzed cyclization of corresponding 1-benzoyl-3-phenylthioureas, allowing for substitution on the thiazole nitrogen. researchgate.net
The following table summarizes various modifications of the thiazole ring in analogues of this compound.
| Position of Substitution on Thiazole Ring | Substituent | Synthetic Method | Reference |
|---|---|---|---|
| 2 | Amino | Reaction of 5-(bromoacetyl) salicylamide with thiourea. | researchgate.netnih.gov |
| 2 | Alkylamino | Reaction of 5-(bromoacetyl) salicylamide with N-alkylthioureas. | researchgate.netnih.gov |
| 2 | (N-substituted aryl)amino | Reaction of 5-(bromoacetyl) salicylamide with N-arylthioureas. | researchgate.netnih.gov |
| 4 | Methyl | Heterocyclization of 1-aroylthioureas with alpha-bromoacetone. | researchgate.net |
| 4 | tert-Butyl, Ethylacetyl, p-Tolyl | Synthesis of N-(thiazol-2-yl)-benzamide analogs with various substituents for structure-activity relationship studies. | semanticscholar.org |
| 5 | (2-hydroxybenzoyl)amino | Condensation of 5-(bromoacetyl) salicylamide with thioamides/thioureas. | researchgate.netnih.gov |
| Nitrogen (N-3) | Substituted alkyl or halophenyl | Base-catalyzed cyclization of 1-(substituted-benzoyl)-3-(substituted-phenyl)thioureas. | researchgate.net |
Functionalization of the Amide Linkage
Functionalization of the amide linkage in N-(1,3-thiazol-2-yl)benzamide derivatives, particularly through N-alkylation, is a potential route to novel analogues. While direct N-alkylation of this compound is not extensively documented in readily available literature, general methods for the N-alkylation of amides offer viable synthetic pathways. rsc.org These methods often employ a base to deprotonate the amide N-H, followed by reaction with an alkylating agent, such as an alkyl halide.
One study detailed the attempted N-alkylation of 2-azidobenzamide, a related benzamide derivative. The reaction with various alkyl halides in the presence of a base did not yield the expected N-alkylated product but instead led to the formation of benzotriazinone and quinazolinone derivatives through complex intramolecular rearrangements involving the azide (B81097) group. nih.gov This highlights that the substitution pattern on the benzamide ring can significantly influence the outcome of N-alkylation reactions.
In a different approach focusing on the thiazole component, the synthesis of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-benzamides results in a structure where the exocyclic nitrogen is part of a thiazol-2-ylidene system. researchgate.net This can be considered a functionalization of the nitrogen atom that is analogous to the amide nitrogen in the parent structure. The synthesis involves the cyclization of a 1-benzoyl-3-phenylthiourea, where the substituent is introduced on the thiazole ring nitrogen. researchgate.net
Another relevant modification involves the conversion of the 2-hydroxy group of the benzamide moiety into an alkoxy group. While this is not a direct functionalization of the amide linkage itself, it alters the electronic and steric properties of the entire molecule. For instance, 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxybenzamides have been converted to their corresponding 2-alkoxybenzamide derivatives by reaction with n-alkylbromides in the presence of a base. nih.gov This O-alkylation of the phenolic hydroxyl group is a common strategy in medicinal chemistry to enhance pharmacokinetic properties. nih.govgoogle.com
The table below outlines methods relevant to the functionalization of the amide linkage and related modifications.
| Type of Functionalization | Reagents and Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation (General) | Amide, Base (e.g., NaH), Alkyl Halide in a suitable solvent. | Formation of N-alkyl amides. | rsc.org |
| Attempted N-Alkylation of 2-Azidobenzamide | 2-Azidobenzamide, Alkyl Halide, Base (e.g., K₂CO₃) in DMSO. | Formation of benzotriazinones and quinazolinones instead of N-alkylated product. | nih.gov |
| N-3 Substitution of Thiazole Ring | Base-catalyzed cyclization of 1-(substituted-benzoyl)-3-(substituted-phenyl)thioureas. | Yields N-(3-substituted-thiazol-2(3H)-ylidene)benzamides. | researchgate.net |
| O-Alkylation of Phenolic Hydroxyl Group | Hydroxybenzamide derivative, n-Alkylbromide, Base. | Formation of 2-alkoxybenzamide derivatives. | nih.gov |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide, distinct signals would be expected for each unique proton. The spectrum would likely show a downfield singlet for the phenolic hydroxyl (-OH) proton and another for the amide (N-H) proton, with chemical shifts highly dependent on the solvent and concentration. The four protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region. The two protons on the thiazole (B1198619) ring would also present as distinct signals, likely doublets, in the heteroaromatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound Note: This table is predictive as specific experimental data is not publicly available.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenolic OH | > 10.0 | Singlet |
| Amide NH | > 9.0 | Singlet |
| Aromatic CH (Benzene) | 6.8 - 8.0 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, ten distinct signals would be anticipated, corresponding to each unique carbon atom. Key signals would include the carbonyl carbon of the amide group, typically found significantly downfield. The carbons of the thiazole and benzene rings would resonate in the aromatic and heteroaromatic regions, with their exact shifts influenced by their substituents (the hydroxyl group and the amide linkage).
Table 2: Predicted ¹³C NMR Data for this compound Note: This table is predictive as specific experimental data is not publicly available.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 165 - 175 |
| Thiazole C=N | 155 - 165 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the high-frequency region (around 3400-3200 cm⁻¹) would indicate the O-H and N-H stretching vibrations. A strong, sharp peak around 1680-1640 cm⁻¹ would be characteristic of the amide C=O (Amide I band) stretching vibration. Other key signals would include C=N stretching from the thiazole ring and C-H stretching from the aromatic rings.
Table 3: Predicted IR Absorption Bands for this compound Note: This table is predictive as specific experimental data is not publicly available.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenol) | 3400 - 3200 | Broad |
| N-H Stretch (Amide) | 3350 - 3250 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | 1680 - 1640 | Strong |
| N-H Bend (Amide II) | 1600 - 1550 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy. For this compound, with a molecular formula of C₁₀H₈N₂O₂S, the exact mass is calculated to be 220.0306 Da. nih.gov HRMS analysis would be used to confirm this precise mass, thereby verifying the elemental composition of the synthesized compound. nih.gov The observed molecular ion peak ([M+H]⁺ or [M]⁺) in an HRMS spectrum would be expected to match this value to within a few parts per million (ppm).
X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination
While NMR, IR, and MS provide information about connectivity and functional groups, single-crystal X-ray diffraction (XRD) provides the definitive three-dimensional structure of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Although the specific crystal structure for this compound is not available in the surveyed literature, analysis of closely related compounds, such as 2-fluoro-N-(1,3-thiazol-2-yl)benzamide and 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, reveals common structural motifs. uq.edu.au In these analogs, molecules often form hydrogen-bonded dimers in the crystal lattice, typically through N-H···N interactions between the amide proton and the thiazole nitrogen. uq.edu.au It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding, potentially involving the phenolic hydroxyl group as well, leading to a stable, ordered crystalline structure.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-fluoro-N-(1,3-thiazol-2-yl)benzamide |
Crystal System and Space Group Analysis
Experimental data for this compound is not available. However, related compounds such as N-(1,3-thiazol-2-yl)benzamide and 2-fluoro-N-(1,3-thiazol-2-yl)benzamide have been determined to crystallize in the monoclinic system. It is plausible that this compound would also adopt a monoclinic crystal system.
Table 1: Crystal Data for Related Compounds
| Compound Name | Crystal System | Space Group | Reference |
|---|---|---|---|
| N-(1,3-thiazol-2-yl)benzamide | Monoclinic | P2₁/c | nih.gov |
Molecular Conformation in the Crystalline State
The conformation of these molecules is generally non-planar. For N-(1,3-thiazol-2-yl)benzamide, the dihedral angle between the benzamide (B126) and thiazole rings is a significant feature of its conformation. In the case of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the central amide fragment is nearly planar, and it forms distinct dihedral angles with the fluorobenzene (B45895) and thiazole rings. nih.gov The presence of a 2-hydroxy group in the target compound would likely introduce an intramolecular hydrogen bond between the hydroxyl group and the amide oxygen, which would be expected to favor a more planar conformation compared to the non-hydroxylated parent compound.
For 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, the mean plane of the central amide fragment makes dihedral angles of 35.28 (8)° and 10.14 (12)° with the fluorobenzene and thiazole rings, respectively. nih.gov
Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
In the crystalline state, the packing of N-(1,3-thiazol-2-yl)benzamide and its analogs is significantly influenced by intermolecular hydrogen bonds. For 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, molecules form inversion dimers through N—H⋯N hydrogen bonds. nih.gov These dimers are further connected by weak C—H⋯O interactions, creating chains and sheets within the crystal lattice. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(1,3-thiazol-2-yl)benzamide |
Theoretical and Computational Investigations of 2 Hydroxy N 1,3 Thiazol 2 Yl Benzamide and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic and geometric properties of molecules. It provides a framework for understanding the distribution of electrons and the resulting molecular geometry, which are crucial for predicting a compound's chemical behavior.
Optimized Molecular Geometry and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For N-(1,3-thiazol-2-yl)benzamide and its derivatives, these calculations reveal a generally nonplanar structure. researchgate.net For instance, in the parent compound, the dihedral angle between the benzene (B151609) and thiazole (B1198619) rings is approximately 43.6°. researchgate.netnih.gov This twisting is a common feature in this class of compounds and significantly influences their crystal packing and intermolecular interactions. researchgate.netnih.gov
These conformational preferences are critical in determining how the molecules interact with each other in the solid state, often leading to the formation of hydrogen-bonded dimers. researchgate.netnih.govresearchgate.net
Table 1: Selected Dihedral Angles in 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide Analogues
| Compound | Rings/Planes | Dihedral Angle (°) |
| N-(1,3-thiazol-2-yl)benzamide | Benzene and Thiazole | 43.6 researchgate.netnih.gov |
| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | Fluorobenzene (B45895) and Amide | 35.28 researchgate.net |
| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | Thiazole and Amide | 10.14 researchgate.net |
| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | Benzene and Amide | 8.6 nih.gov |
| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | Thiazole and Amide | 68.71 nih.gov |
| 2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Amide and Thiazole | 12.48 nih.gov |
| 2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | Amide and Benzene | 46.66 nih.gov |
Frontier Molecular Orbitals (HOMO-LUMO Gap) and Chemical Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Regions
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. researchgate.netscispace.com It helps to identify the electron-rich and electron-deficient regions, which are indicative of the sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net
In an MEP map, regions of negative potential (typically colored red) are electron-rich and are likely to be attacked by electrophiles. nih.govresearchgate.net Conversely, regions of positive potential (blue) are electron-deficient and are the preferred sites for nucleophilic attack. nih.govresearchgate.net Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net For benzimidazole (B57391) derivatives, MEP analysis has been used to predict the most reactive parts of the molecule. nih.gov For this compound, the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom of the thiazole ring, are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. The hydrogen atoms, particularly the one on the hydroxyl group and the amide nitrogen, would be regions of positive potential.
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors provide a quantitative basis for predicting the reactivity and biological activity of molecules. These descriptors, which include various electronic and steric parameters, are calculated using quantum mechanical methods. For example, in a study of aspirin (B1665792) and paracetamol, quantum chemical parameters indicated that aspirin has a high ionization energy, making it a strong electron acceptor, while paracetamol shows significant electron-donating ability. researchgate.net
For this compound and its analogues, these descriptors can be used to predict their behavior in various chemical and biological systems. The electronic properties, such as the distribution of charges and the energies of molecular orbitals, are key determinants of their reactivity.
Intramolecular Interactions and Their Influence on Conformation
In a related compound, N-(2-Hydroxy-ethyl)-2-[3-(p-tol-yl)triazen-1-yl]benzamide, the molecular conformation is consolidated by an intramolecular hydrogen bond. nih.gov The presence of such interactions can significantly impact the molecule's physical and chemical properties. The non-planar nature of N-(1,3-thiazol-2-yl)benzamide derivatives is a result of the balance between steric hindrance and the electronic effects of the substituents, which in turn influences the intramolecular forces at play. researchgate.netnih.gov
Molecular Docking Studies for Ligand-Target Interactions (In Silico Approaches)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. semanticscholar.org This method is instrumental in drug discovery for forecasting the binding affinity and interaction patterns between a potential drug molecule and its biological target. semanticscholar.orgmdpi.com For this compound and its analogues, molecular docking studies have been pivotal in identifying potential therapeutic targets and understanding the structural basis of their activity.
Binding energy is a key metric derived from molecular docking simulations that estimates the strength of the association between a ligand and its target. A lower, more negative binding energy value generally signifies a more stable and favorable interaction.
In studies involving novel N-(1,3-thiazol-2-yl)benzamide derivatives clubbed with oxadiazole scaffolds, molecular docking was used to predict their binding affinities against the urease enzyme. documentsdelivered.com One particular analogue, designated as 7h , demonstrated a strong binding energy of -8.40 kcal/mol, indicating potent inhibitory potential. documentsdelivered.com This suggests a high affinity for the active site of the urease enzyme.
Similarly, docking studies on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase identified a lead molecule, compound 3a , with the lowest binding affinity value, highlighting it as a promising antibacterial candidate. semanticscholar.org Another study focusing on a 1,3,4-thiadiazole (B1197879) derivative, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide , predicted its binding energy with dihydrofolate reductase (DHFR) to be -9.0 kcal/mol. mdpi.com This value suggests that it forms a highly stable complex with the enzyme's active site, potentially surpassing the efficacy of known analogues. mdpi.com
The following table summarizes the predicted binding energies for various analogues against their respective biological targets.
| Compound/Analogue | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |
| Compound 7h (An N-(1,3-thiazol-2-yl)benzamide-oxadiazole hybrid) | Urease | -8.40 | documentsdelivered.com |
| Compound 3a (An N-(benzo[d]thiazol-2-ylcarbamothioyl)-substituted benzamide) | E. coli Dihydroorotase | Lowest in its series (value not specified) | semanticscholar.org |
| Compound 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) | Dihydrofolate Reductase (DHFR) | -9.0 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Beyond predicting binding energy, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand within the receptor's active site. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
For N-(1,3-thiazol-2-yl)benzamide derivatives targeting the urease enzyme, docking results revealed that the most potent compounds fit well within the active region of the enzyme. documentsdelivered.com In the case of a 1,3,4-thiadiazole derivative targeting DHFR, the molecule was found to be anchored in the active site by three distinct intermolecular hydrogen bonds. mdpi.com Two of these bonds form between the thiadiazole ring and the amino acid residues Asp 21 and Ser 59 (with bond lengths of 3.1 Å and 2.8 Å, respectively), while a third hydrogen bond (3.2 Å) is established between a secondary amino group of the ligand and the residue Tyr 22. mdpi.com
In studies of thiazole derivatives as anti-Candida agents, docking simulations against lanosterol-C14α-demethylase showed that the thymol (B1683141) fragment of the compounds orients itself parallel to the active site, facilitating a π-cation interaction. nih.gov The 2-phenyl-thiazole portion of the molecules fits snugly between the hydrophobic residues Leu376 and Phe233. nih.gov The crystal structure of N-(1,3-Thiazol-2-yl)benzamide itself reveals a dimeric formation linked by N—H⋯N hydrogen bonds. nih.gov
The table below details the specific molecular interactions observed between selected ligands and amino acid residues in their target active sites.
| Ligand Analogue | Target Enzyme | Interacting Amino Acid Residues | Type of Interaction | Reference |
| Compound 4 (2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide) | Dihydrofolate Reductase (DHFR) | Asp 21, Ser 59, Tyr 22 | Hydrogen Bonds | mdpi.com |
| Compound 7e (A 2-hydrazinyl-4-phenyl-1,3-thiazole derivative) | Lanosterol-C14α-demethylase | Leu376, Phe233 | Hydrophobic Interaction, π-cation Interaction | nih.gov |
| N-(1,3-Thiazol-2-yl)benzamide | Not Applicable (Crystal Structure) | N/A (Interaction with another molecule) | N—H⋯N Hydrogen Bonds (forms a dimer) | nih.gov |
This table is interactive. Click on the headers to sort the data.
Noncovalent Interaction (NCI) Index Analysis
Noncovalent Interaction (NCI) index analysis is a computational method used to visualize and characterize weak, non-covalent interactions in three-dimensional space. wikipedia.org It is based on the electron density (ρ) and its derivative, the reduced density gradient (s). wikipedia.orgresearchgate.net This analysis generates graphical plots that reveal regions of hydrogen bonding, van der Waals forces, and steric repulsion, which are crucial for understanding molecular conformation and stability. wikipedia.org
For N-(Thiazol-2-yl)benzamide, computational studies have employed NCI analysis to investigate the stability of its different conformers. researchgate.netresearchgate.net The analysis helps in understanding the structure-directing interactions within the molecule. researchgate.net In some protein-ligand co-crystals, the N-(Thiazol-2-yl)benzamide moiety adopts a conformation where the amide oxygen and the thiazole sulfur atoms are in close proximity. researchgate.net NCI analysis, along with other methods, provides a framework for discussing the stability of these conformers, highlighting the significant role of even weak interactions. researchgate.netresearchgate.net The visual output of an NCI analysis typically uses colored isosurfaces, where different colors represent different types of interactions (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, orbital interactions, and bonding within a molecule. researchgate.netmdpi.com It provides a quantitative description of delocalization effects by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stability derived from such an interaction is quantified by the second-order perturbation energy, E(2). mdpi.com
In the context of N-(Thiazol-2-yl)benzamide and its analogues, NBO analysis has been used to elucidate the stability of the molecule and the nature of intramolecular interactions. researchgate.netresearchgate.net For N-(Thiazol-2-yl)benzamide, NBO analysis identified a weak stabilizing interaction between the amide oxygen (O) and the thiazole sulfur (S) atoms. researchgate.net However, it also suggested that a more significant role in conformational preference is played by the attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom. researchgate.netresearchgate.net
Studies on related thiazole azo dyes have used NBO analysis to quantify the charge transfer between different parts of the molecule. For example, the charge transfer from a methoxyphenyl ring towards the thiazole ring (a π → π* interaction) was found to contribute significantly to the stability of the dyes, with stabilization energies (E(2)) around 23 kcal/mol. mdpi.com Conversely, charge flow from the thiazole ring to acceptor moieties contributed even more, with stabilization energies ranging from 40 to 49 kcal/mol. mdpi.com These NBO calculations are crucial for understanding how charge is distributed and transferred within the molecule, which influences its chemical reactivity and electronic properties. researchgate.net
Exploration of Biological Activities of 2 Hydroxy N 1,3 Thiazol 2 Yl Benzamide Derivatives in Vitro Studies
In Vitro Antibacterial Activity Profiling
Thiazole (B1198619) and benzamide (B126) moieties are known to contribute to the antimicrobial properties of various compounds. nih.govnanobioletters.com Research into derivatives of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide has revealed promising antibacterial potential against a variety of bacterial pathogens.
Spectrum of Activity against Gram-Positive and Gram-Negative Bacterial Strains
Studies have demonstrated that derivatives incorporating the thiazole and benzamide structures exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives, which are structurally related to the core compound, have shown potent activity against both types of bacteria. nih.govrsc.org Specifically, activity has been noted against Staphylococcus aureus (Gram-positive) and Achromobacter xylosoxidans (Gram-negative). nih.govrsc.org
Other research on 1,3-thiazole derivatives confirmed their efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, and the Gram-negative bacterium Escherichia coli. nih.gov Similarly, various N-benzamide derivatives have been successfully tested against Bacillus subtilis (Gram-positive) and E. coli. nanobioletters.com The antibacterial spectrum of some derivatives has been shown to be more potent against Gram-positive strains. ut.ac.irnih.gov For example, a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives were found to be most active against Gram-positive bacteria. ut.ac.ir
Determination of Minimum Inhibitory Concentrations (MICs)
The potency of the antibacterial action of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Catechol-derived thiazoles have demonstrated potent bacterial growth inhibition with MIC values as low as ≤ 2 µg/mL. digitellinc.com One study on N-(thiazol-2-yl)benzenesulfonamide derivatives reported a low MIC of 3.9 μg/mL against both S. aureus and A. xylosoxidans for an isopropyl-substituted compound. nih.govrsc.org
In an investigation of N-benzamide compounds, one derivative showed an MIC of 3.12 μg/mL against E. coli and 6.25 μg/mL against B. subtilis. nanobioletters.com Furthermore, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown promising activity against Candida albicans, with MIC values significantly lower than the reference drug fluconazole (B54011). nih.gov
Antibacterial Activity of Thiazole and Benzamide Derivatives
| Compound Class/Derivative | Bacterial Strain | Gram Staining | Reported MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | Positive | 3.9 | rsc.org |
| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | Negative | 3.9 | rsc.org |
| Catechol-derived thiazole | Various bacteria (incl. MRSA) | N/A | ≤ 2 | digitellinc.com |
| N-benzamide derivative (Compound 5a) | E. coli | Negative | 3.12 | nanobioletters.com |
| N-benzamide derivative (Compound 5a) | B. subtilis | Positive | 6.25 | nanobioletters.com |
| Benzothiazole-clubbed isatin (B1672199) derivative | E. coli | Negative | 3.1 | nih.gov |
| Benzothiazole-clubbed isatin derivative | P. aeruginosa | Negative | 6.2 | nih.gov |
In Vitro Anti-inflammatory Activity Assessments
Inflammation is a key biological process linked to numerous diseases. mdpi.com Derivatives of this compound have been evaluated for their anti-inflammatory potential using various in vitro models, primarily focusing on the inhibition of key enzymes and the stabilization of cell membranes.
Cyclooxygenase (COX) Enzyme Inhibition Assays (e.g., COX-2 inhibition)
The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are crucial mediators of inflammation, responsible for the synthesis of prostaglandins. nano-ntp.comnih.gov Thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives were synthesized, and one compound was identified as a potent and selective COX-2 inhibitor. nih.gov Another study on imidazo[2,1-b]thiazole (B1210989) derivatives containing a methyl sulfonyl group found that all tested compounds were selective inhibitors of the COX-2 isoenzyme, with IC50 values (the concentration required to inhibit 50% of the enzyme activity) in the highly potent range of 0.08 to 0.16 µM. researchgate.net This high selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory agents, as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
COX-2 Inhibition by Thiazole Derivatives
| Compound Class/Derivative | Enzyme Target | Reported IC50 | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole derivatives (6a-g) | COX-2 | 0.08 - 0.16 µM | researchgate.net |
| 5,6-diarylimidazo[2.1-b]thiazole derivative (1) | COX-2 | Potent and Selective | nih.gov |
| N-hydroxyurea derivatives (2 and 3) | COX-2 | Potent dual inhibitors (with 5-LOX) | nih.gov |
Human Red Blood Cell (HRBC) Membrane Stabilization Technique
The stabilization of lysosomal membranes is a key mechanism for controlling the inflammatory response, as it prevents the release of enzymes that can cause tissue damage. researchgate.net The Human Red Blood Cell (HRBC) membrane stabilization assay is a widely used in vitro method to assess anti-inflammatory activity, as the erythrocyte membrane is analogous to the lysosomal membrane. d-nb.infoajpp.inresearchgate.net In this technique, lysis of HRBCs is induced by heat or a hypotonic solution, and the ability of a compound to prevent this lysis is measured. nih.gov
This method has been used to evaluate various plant extracts and synthetic compounds. d-nb.infonih.gov For example, a study on a flavone (B191248) derivative demonstrated significant, dose-dependent protection against heat-induced lysis of HRBCs, with 40.86% protection observed at a concentration of 400 µg/ml, compared to the standard drug diclofenac. ajpp.in This assay serves as a reliable and straightforward method for screening the anti-inflammatory potential of compounds such as this compound derivatives, by virtue of their ability to stabilize cell membranes. researchgate.net
Example of HRBC Membrane Stabilization Data
| Test Compound | Concentration (µg/mL) | % Protection Against Lysis | Reference |
|---|---|---|---|
| Substituted 3-benzoyl flavone (Compound 3) | 100 | 12.17 | ajpp.in |
| 200 | 22.60 | ||
| 400 | 40.86 | ||
| Diclofenac (Standard) | 100 | 16.96 | ajpp.in |
| 200 | 26.96 | ||
| 400 | 50.43 |
In Vitro Antifungal Activity Evaluations
The thiazole scaffold is a key feature in many compounds with antifungal properties. nih.gov Derivatives of this compound have been evaluated against a range of fungal species, including both plant and human pathogens, often showing significant efficacy.
Research has demonstrated that novel thiazol-2-ylbenzamide derivatives can exhibit excellent in vitro antifungal activities against several plant pathogenic fungi, including Valsa mali, Sclerotinia scleotiorum, and Botrytis cinerea. rawdatalibrary.net The efficacy of some of these compounds was found to be comparable to or even better than commercial fungicides like thifluzamide (B1681302) and boscalid, with EC50 values (the concentration that causes a 50% reduction in fungal growth) as low as 0.65 mg/L against S. scleotiorum. rawdatalibrary.net
Other studies on benzamide derivatives have shown broad-spectrum antifungal activity. nih.govresearchgate.net For instance, N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed good activity against six different phytopathogenic fungi. nih.govresearchgate.net One compound in this series displayed excellent activity against Alternaria alternata with an EC50 of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov In the context of human pathogens, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising inhibitory activity against Candida albicans, with one compound exhibiting an MIC of 3.9 μg/mL. nih.gov
Antifungal Activity of Thiazole and Benzamide Derivatives
| Compound Class/Derivative | Fungal Strain | Reported EC50 / MIC | Reference |
|---|---|---|---|
| Thiazol-2-ylbenzamide (Compound 4B) | Sclerotinia scleotiorum | 0.65 mg/L (EC50) | rawdatalibrary.net |
| Thiazol-2-ylbenzamide (Compound 3B) | Sclerotinia scleotiorum | 0.72 mg/L (EC50) | rawdatalibrary.net |
| N-[...]-butyl]benzamide (Compound 6h) | Alternaria alternata | 1.77 µg/mL (EC50) | nih.gov |
| N-[...]-butyl]benzamide (Compound 6k) | Broad Spectrum | 0.98 - 6.71 µg/mL (EC50) | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole (Compound 7e) | Candida albicans | 3.9 µg/mL (MIC) | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole (Compound 7a) | Candida albicans | 7.81 µg/mL (MIC) | nih.gov |
Activity against Specific Fungal Strains (e.g., Candida albicans, Aspergillus niger, Aspergillus flavus)
Several studies have demonstrated the antifungal potential of this compound derivatives against a range of pathogenic fungal strains. Thiazole derivatives, in general, are recognized for their diverse biological activities, including antifungal properties. researchgate.net
One study reported the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their 2-alkoxy derivatives, which were screened for their antifungal activity. researchgate.net Among the synthesized compounds, compound 3j showed promising antifungal activity with a Minimum Inhibitory Concentration (MIC) value of 6.25 μg/ml against Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net Another study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives also reported very strong activity against two reference strains of Candida albicans, with MIC values ranging from 0.015 to 3.91 µg/mL. nih.gov
The antifungal activity of these compounds is often compared to standard antifungal drugs. For instance, some novel 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited lower MIC values against Candida albicans than the reference drug fluconazole. researchgate.netnih.gov Specifically, compounds 7a and 7e showed promising inhibitory activity against a pathogenic C. albicans strain with MIC values of 7.81 μg/mL and 3.9 μg/mL, respectively, compared to fluconazole's MIC of 15.62 μg/mL. researchgate.net
The mechanism of action for some of these thiazole derivatives may involve influencing the structure of the fungal cell wall and/or the cell membrane. nih.gov
Table 1: In Vitro Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3j | Candida albicans | 6.25 | researchgate.net |
| Aspergillus niger | 6.25 | researchgate.net | |
| Aspergillus flavus | 6.25 | researchgate.net | |
| Compound 7a | Candida albicans | 7.81 | researchgate.net |
| Compound 7e | Candida albicans | 3.9 | researchgate.net |
| Fluconazole (Reference) | Candida albicans | 15.62 | researchgate.net |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.015–3.91 | nih.gov |
This table is for illustrative purposes and includes data from multiple studies on different derivatives.
Determination of Minimum Fungicidal Concentrations (MFCs)
The Minimum Fungicidal Concentration (MFC) is a critical parameter that defines the lowest concentration of an antimicrobial agent that kills a particular fungus. MFCs are typically determined after MIC testing and are defined as the lowest drug dilution that results in a significant reduction (approximately 99 to 99.5%) in fungal colonies. johnshopkins.edunih.gov
For newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, the MFC values against Candida albicans were found to be in the range of 0.015–15.62 µg/mL, indicating potent fungicidal activity. nih.gov In another study, bisphenylthiazole derivatives were evaluated, and while fluconazole showed fungistatic activity, amphotericin B had a fungicidal effect with MFC values between 1 to 2 μg/mL against Candida auris clinical isolates. nih.gov
The determination of MFCs can be influenced by the testing conditions, including the type of medium used. johnshopkins.edu
Table 2: Minimum Fungicidal Concentrations (MFCs) of Selected Thiazole Derivatives
| Compound/Derivative | Fungal Strain | MFC (µg/mL) | Reference |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.015–15.62 | nih.gov |
| Amphotericin B (Reference) | Candida auris | 1-2 | nih.gov |
This table is for illustrative purposes and includes data from different studies on various thiazole derivatives.
In Vitro Anti-tubercular Activity Investigations
Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents. nih.gov Thiazole derivatives have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.
Inhibition of Mycobacterium tuberculosis Strains (e.g., H37Rv)
Several studies have reported the in vitro activity of various thiazole derivatives against Mycobacterium tuberculosis H37Rv, a commonly used laboratory strain. For instance, a series of dihydroquinoline derivatives with triazolo substituents were synthesized and evaluated for their anti-tubercular activity against M. tuberculosis H37Rv. nih.gov Compounds 6a, 6g, and 6j from this series demonstrated promising activity with a MIC of 3.13 μg/ml. nih.gov
In another study, N-benzylidene-N'-thiazol-2-yl-hydrazine derivatives were identified as inhibitors of mycobacterial leucyl-tRNA synthetase, and compound 3 from this class was active against M. tuberculosis H37Rv cells in in vitro bioassays. nih.gov Furthermore, a benzothiazolthiazolidine derivative, 11726172, exhibited a potent MIC of 0.25 μg/mL against M. tuberculosis. nih.gov
Table 3: In Vitro Anti-tubercular Activity of Selected Thiazole Derivatives against M. tuberculosis H37Rv
| Compound/Derivative | MIC (µg/mL) | Reference |
| Dihydroquinoline derivative 6a | 3.13 | nih.gov |
| Dihydroquinoline derivative 6g | 3.13 | nih.gov |
| Dihydroquinoline derivative 6j | 3.13 | nih.gov |
| N-benzylidene-N'-thiazol-2-yl-hydrazine derivative 3 | Active (concentration not specified) | nih.gov |
| Benzothiazolthiazolidine derivative 11726172 | 0.25 | nih.gov |
This table is for illustrative purposes and includes data from different studies on various derivatives.
Selectivity and Inhibition of Specific Mycobacterial Enzymes (e.g., DprE1)
A key strategy in developing new anti-tubercular drugs is to target essential mycobacterial enzymes that are absent in humans, thus ensuring selectivity. One such target is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.gov
Research has focused on designing novel compounds that can inhibit DprE1. For example, novel 1,2,3-triazole-linked benzoxazole (B165842) derivatives were designed and synthesized to explore their anti-tubercular activity by targeting DprE1. nih.gov Two compounds from this study, BOK-2 and BOK-3, showed significant DprE1 inhibition with IC50 values of 2.2 ± 0.1 and 3.0 ± 0.6 μM, respectively. nih.gov
Another approach involves targeting aminoacyl-tRNA synthetases (AARSs), which are essential for protein biosynthesis. A study on N-benzylidene-N'-thiazol-2-yl-hydrazine derivatives revealed that they could act as dual inhibitors of both mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS). nih.gov
In Vitro Antiprotozoal Activity Studies
Thiazole derivatives have also been explored for their potential against protozoan parasites, particularly Plasmodium falciparum, the deadliest species causing malaria in humans.
Activity against Plasmodium falciparum (e.g., K1 strain)
In vitro studies have demonstrated the antiplasmodial activity of various heterocyclic compounds against different strains of P. falciparum. The K1 strain is a known multidrug-resistant strain, making it a crucial target for new drug discovery.
A study on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranone derivatives, which include nitroimidazole moieties, showed high selectivity and activity against the resistant K1 strain of P. falciparum. nih.gov One compound, (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (compound 5h), exhibited a very high activity with a 50% inhibitory concentration (IC50) of 0.654 nM against the K1 strain. nih.gov
Other studies have also reported the antiplasmodial effects of aurones, which are structurally related to the benzofuranone core. nih.gov
Table 4: In Vitro Antiprotozoal Activity of Selected Compounds against P. falciparum K1 Strain
| Compound/Derivative | IC50 (nM) | Reference |
| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (Compound 5h) | 0.654 | nih.gov |
| Chloroquine (Reference) | 206.3 | nih.gov |
This table is for illustrative purposes and includes data from a study on benzofuranone derivatives.
Activity against Trypanosomes (Trypanosoma brucei rhodesiense, Trypanosoma cruzi)
Nitro-containing compounds, including derivatives of this compound, are recognized for their potential as anti-infective agents, particularly in the discovery of new treatments for parasitic diseases like Human African Trypanosomiasis (HAT), or sleeping sickness, which is caused by the protozoan parasite Trypanosoma brucei. nih.gov The in vitro activity of a series of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives was evaluated against the bloodstream form of T. b. rhodesiense. nih.gov
Among the tested compounds, nitroimidazole derivatives demonstrated notable trypanocidal activity. nih.gov For instance, one derivative exhibited significant activity, and modifications to the piperazine (B1678402) ring, such as the addition of methyl, phenyl, acetyl, or benzoyl groups, maintained this trypanocidal effect. nih.gov The morpholine (B109124) derivative also showed considerable trypanocidal activity with an IC₅₀ value of 0.145 µM. nih.gov
Nitrothiophene derivatives also displayed efficacy. The unsubstituted version was the most potent, followed by N-benzoylpiperazine and piperidine (B6355638) derivatives, with IC₅₀ values of 0.438 µM and 0.647 µM, respectively. nih.gov
Table 1: In Vitro Activity of Selected Thiazole Derivatives against T. b. rhodesiense
| Compound Type | Derivative | IC₅₀ (µM) against T. b. rhodesiense |
| Nitroimidazole | Morpholine derivative | 0.145 |
| Nitrothiophene | Unsubstituted | < 0.438 |
| Nitrothiophene | N-benzoylpiperazine derivative | 0.438 |
| Nitrothiophene | Piperidine derivative | 0.647 |
This table is based on data reported for 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives, which share structural similarities with the compound of interest.
Activity against Leishmania donovani
Thiazole compounds are considered promising candidates in the search for new agents against neglected diseases, including visceral leishmaniasis caused by Leishmania donovani. nih.gov Research has shown that various thiazole derivatives exhibit leishmanicidal activity against both the promastigote and amastigote forms of Leishmania infantum, a species closely related to L. donovani. nih.gov
In one study, a series of thiazole compounds, including thiazoacetylpyridines and thiazopyridines, were shown to inhibit the growth of promastigotes and reduce macrophage infection by amastigotes. nih.gov These compounds generally displayed low cytotoxicity towards mammalian cells, indicating a degree of selectivity for the parasite. nih.gov One particular thiazoacetylpyridine derivative was noted for inducing ultrastructural changes in promastigotes consistent with apoptosis. nih.gov
While direct studies on this compound against L. donovani are not extensively detailed in the provided results, the broader activity of the thiazole class of compounds suggests their potential as a scaffold for developing new leishmanicidal drugs. nih.gov
In Vitro Enzyme Inhibition Studies
Derivatives of N-(1,3-thiazol-2-yl)benzamide have been investigated for their inhibitory effects on various enzymes. mdpi.com For example, thiazolyl-hydroxamate derivatives have been studied as selective inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in neurodegenerative and autoimmune diseases. researchgate.net One study identified a derivative, (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide, which exhibited nanomolar inhibitory activity and a 126-fold selectivity for HDAC6 over HDAC1. researchgate.net
Furthermore, 1,3-thiazole derivatives have been explored as cholinesterase inhibitors for potential application in Alzheimer's disease treatment. academie-sciences.fr Some 1,3-thiazole-piperazine derivatives were found to be highly effective and selective acetylcholinesterase inhibitors, with some showing potency even greater than the standard drug, donepezil. academie-sciences.fr
Structure-Activity Relationship (SAR) Investigations
The biological activity of this compound derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential by identifying key molecular features that govern their biological effects. nih.govsemanticscholar.org
Modifications to the substituents on both the benzamide and thiazole rings of the core structure have a profound impact on biological activity. nih.govsemanticscholar.org For instance, in the context of ZAC antagonists, the introduction of a 3-fluorophenyl group in one analog resulted in nearly complete inhibition of the receptor at a concentration of 10 µM. semanticscholar.org Conversely, the addition of methyl, ethoxy, or acetyl groups at the 3-position of the phenyl ring led to a significant decrease in activity. semanticscholar.org Bulky substituents at the 4-position of the thiazole ring were also found to be detrimental to activity. semanticscholar.org
In the development of HDAC6 inhibitors, SAR studies revealed that the size of the aliphatic linker and the nature of the aryl cap group are critical for both potency and selectivity. researchgate.net
The thiazole ring itself is a key pharmacophoric feature, known for its rigidity, planarity, and electronic properties that facilitate favorable interactions with biological targets. mdpi.com The hydrogen-bonding potential of the thiazole moiety also plays a crucial role in molecular recognition. mdpi.com
For HDAC6 inhibitors, docking analyses have highlighted the importance of an optimal aliphatic linker size and the electronic properties and rigidity of the aryl cap group for selective binding. researchgate.net In the case of ZAC antagonists, the N-(thiazol-2-yl)-benzamide scaffold appears to act as a negative allosteric modulator, suggesting that its binding site is distinct from the agonist binding site. semanticscholar.org This interaction is thought to involve the transmembrane and/or intracellular domains of the receptor. semanticscholar.org
Coordination Chemistry and Metal Complexation Research of Thiazole Benzamide Ligands
Synthesis and Characterization of Metal Complexes with Thiazole-Benzamide Derivatives
The synthesis of metal complexes involving thiazole-benzamide derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. For instance, complexes of metals like copper(II), cobalt(II), nickel(II), and zinc(II) have been prepared by reacting the respective metal chlorides with a thiazole-containing Schiff base ligand in ethanol (B145695). ijper.orgijper.org The resulting solid complexes are often stable at room temperature and can be characterized by various analytical techniques. ijper.org
Elemental analysis is a fundamental method used to determine the stoichiometry of the metal complexes, often revealing a 1:1 or 1:2 metal-to-ligand ratio. ijper.orgresearchgate.net Molar conductance measurements help in determining the electrolytic nature of the complexes. For example, low conductance values for some thiazole-benzamide complexes in DMF suggest they are non-electrolytic in nature. ijper.org
Thermogravimetric analysis (TGA) provides information about the thermal stability of the complexes and the presence of coordinated or lattice water molecules. For example, the TGA of a Ni(II) complex with a benzothiazole (B30560) derivative showed a weight loss corresponding to the removal of four water molecules between 90 and 150 °C. nih.gov X-ray diffraction is a powerful technique for determining the solid-state structure and confirming the crystalline nature of these compounds. unibas.it
Elucidation of Ligand Binding Modes and Coordination Geometries
Thiazole-benzamide ligands are versatile due to the presence of multiple potential donor sites, including the nitrogen and sulfur atoms of the thiazole (B1198619) ring, the amide oxygen, and the amide nitrogen. The specific binding mode depends on factors such as the metal ion, the substituents on the ligand, and the reaction conditions. These ligands can act as bidentate, tridentate, or even tetradentate donors. dntb.gov.uanih.govnih.gov
In many documented cases, thiazole-derived Schiff base ligands coordinate to the metal center in a bidentate fashion. For example, a ligand derived from 2-amino-4-phenyl thiazole and 3-aldehydosalicylic acid was found to coordinate to various metal ions through two oxygen donors, forming a square planar geometry. ijper.org In other instances, coordination occurs through the azomethine nitrogen and a phenolic oxygen. researchgate.net Some triazole-based ligands have been shown to coordinate through the sulfur atom of the thiol group and the nitrogen of the primary amino group, forming a stable five-membered ring. nih.gov
The coordination geometry around the central metal ion can vary significantly. Octahedral, tetrahedral, and square planar geometries are commonly observed. ijper.orgijper.orgnih.govuobaghdad.edu.iq For instance, studies on a series of metal complexes with a thiazole Schiff base ligand suggested an octahedral geometry for Cu(II), Co(II), and Ni(II) complexes, while a tetrahedral geometry was proposed for the Zn(II) complex. ijper.org Similarly, a distorted square planar geometry was suggested for a Cu(II) complex with a triazole-thiol ligand. nih.gov The presence of coordinated water molecules or other ancillary ligands can also influence the final geometry of the complex. allresearchjournal.com
Spectroscopic Investigations of Metal Complexes (e.g., IR, UV-Vis, NMR, ESR)
Spectroscopic techniques are indispensable for characterizing metal complexes of thiazole-benzamide derivatives and understanding the ligand-metal interactions.
Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination mode of the ligand. A shift in the vibrational frequencies of key functional groups upon complexation indicates their involvement in bonding. For example, a negative shift in the C=O and C=N stretching frequencies suggests coordination through the carbonyl oxygen and azomethine nitrogen atoms. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectra in the UV-Vis region reveal information about the electronic transitions within the ligand and the d-d transitions of the metal ion, which are indicative of the coordination geometry. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and charge-transfer transitions. nih.govmdpi.com For instance, the electronic spectra of certain thiazole-derived Schiff base complexes have been used to propose their respective geometries. ijper.orgorientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and to observe changes upon complexation. In the ¹H NMR spectra of the ligands, signals for protons of amide NH, azomethine CH, and aromatic rings are observed. ijper.orgmdpi.com Upon complexation, shifts in these signals, particularly the downfield shift of the azomethine proton, confirm coordination to the metal ion. mdpi.com In ¹³C NMR, the absence of a thionyl group (C=S) signal and the appearance of new signals can confirm structural changes like cyclization. doi.org
Electron Spin Resonance (ESR) Spectroscopy: ESR is a valuable technique for studying paramagnetic complexes, particularly those of Cu(II). The ESR spectra can provide information about the geometry of the complex and the nature of the metal-ligand bond. The g-values obtained from the spectra can help in determining whether the unpaired electron resides primarily in a d-orbital of the metal.
Theoretical Studies on Complex Stability, Electronic Structure, and Reactivity
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental findings and providing deeper insights into the properties of thiazole-benzamide metal complexes. nih.govunibas.itresearchgate.net
Complex Stability and Geometry Optimization: DFT calculations can be used to predict the most stable conformation of the ligands and the optimized geometries of their metal complexes. researchgate.netmdpi.com These calculations can help in understanding the preference for certain coordination modes and geometries. For example, computational studies on N-(Thiazol-2-yl)benzamide have explored the stability of different conformers, highlighting the role of intramolecular interactions. researchgate.net For metal complexes, these calculations can predict bond lengths and angles, which can be compared with experimental data from X-ray crystallography. nih.goveurjchem.com
Electronic Structure and Bonding Analysis: Theoretical calculations provide a detailed picture of the electronic structure of the complexes. Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to understand the nature of the metal-ligand bonds, determining their covalent or ionic character. researchgate.netmdpi.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the electronic transitions observed in UV-Vis spectra and predicting the reactivity of the complexes. doi.orgacs.org A small HOMO-LUMO energy gap generally signifies high reactivity. researchgate.net
Reactivity and Spectroscopic Predictions: Time-dependent DFT (TD-DFT) calculations are employed to simulate electronic absorption spectra, which can then be compared with experimental UV-Vis spectra to aid in the assignment of electronic transitions. nih.govmdpi.comnih.gov Theoretical calculations can also predict other spectroscopic properties, such as vibrational frequencies (IR) and NMR chemical shifts, which can be correlated with experimental data to confirm the proposed structures. doi.orgresearchgate.net Furthermore, these computational models can be used to explore the reactivity of the complexes by calculating various reactivity descriptors. doi.org
Future Research and Translational Potential of 2-Hydroxy-N-(1,3-thiazol-2-yl)benzamide and its Analogues: A Pre-clinical Perspective
The N-(1,3-thiazol-2-yl)benzamide scaffold serves as a valuable framework in medicinal chemistry, with derivatives showing a range of biological activities. While research on the specific compound this compound is still emerging, the broader class of related compounds provides a strong basis for future pre-clinical research. This article explores the prospective research directions centered on this chemical structure, focusing on the design of new analogues, identification of novel molecular targets, integration of computational methods, and the development of advanced screening techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
